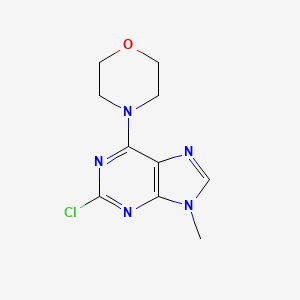![molecular formula C16H16F3N3O B1401686 N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1311278-82-6](/img/structure/B1401686.png)
N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” are not available in the literature .Aplicaciones Científicas De Investigación
G-Quadruplex Stabilization and Cytotoxic Activity
Pyridyl polyoxazoles, compounds related to the chemical structure , have been identified as selective G-quadruplex stabilizers with significant cytotoxic activity. These compounds demonstrate promising in vivo anticancer activity against human breast cancer xenografts in mice. Their effectiveness as ligands for the stabilization of G-quadruplex DNA correlates with their cytotoxicity observed in human tumor cell lines, suggesting their potential in cancer therapy (Blankson et al., 2013).
Catalysis in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of the mentioned compound, serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This research highlights the compound's role in enhancing reaction efficiency and understanding the reaction mechanism, which is critical for organic synthesis and pharmaceutical manufacturing (Liu et al., 2014).
Electrophilic Fluorinating Agent
Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a compound closely related to the chemical structure provided, acts as a site-selective electrophilic fluorinating agent under mild conditions. Its synthesis and application in fluorinating various organic substrates underscore its significance in organic chemistry, particularly in the introduction of fluorine atoms into molecules, which is a common modification to alter the biological activity of pharmaceuticals (Banks et al., 1996).
Antimicrobial Activity
The synthesis of new heterocycles incorporating the antipyrine moiety, derived from compounds structurally similar to N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide, showed significant antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing the challenge of antibiotic resistance (Bondock et al., 2008).
Safety And Hazards
Direcciones Futuras
The future directions for research on “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, potential applications in various fields could be explored .
Propiedades
IUPAC Name |
N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-11(5-7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCFRQBVHCRFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1401603.png)

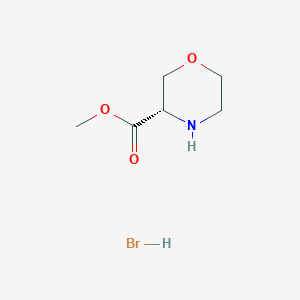
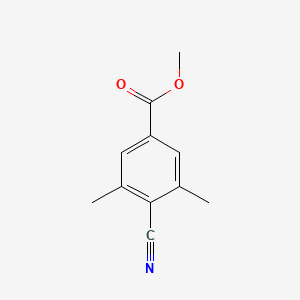

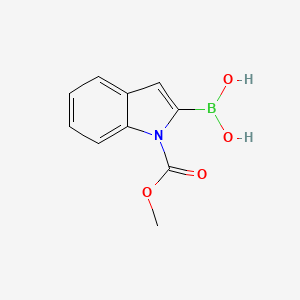
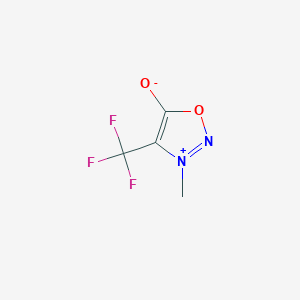
![3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne](/img/structure/B1401618.png)




